molecular formula C17H11Cl2NO3 B2658515 6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 300706-70-1

6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2658515
CAS No.: 300706-70-1
M. Wt: 348.18
InChI Key: NVTHFQCBDXOCQK-UHFFFAOYSA-N
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Description

6,8-Dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-derived carboxamide featuring a coumarin-like backbone substituted with two chlorine atoms at positions 6 and 8, a ketone group at position 2, and a 4-methylphenyl group attached via the carboxamide nitrogen. Chromene carboxamides are of interest due to their structural versatility, enabling modifications that influence electronic properties, solubility, and biological activity. This compound’s synthesis typically involves condensation reactions between substituted salicylaldehydes and active methylene compounds, followed by functionalization of the carboxamide group .

Properties

IUPAC Name

6,8-dichloro-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3/c1-9-2-4-12(5-3-9)20-16(21)13-7-10-6-11(18)8-14(19)15(10)23-17(13)22/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHFQCBDXOCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-2H-chromen-2-one and 4-methylphenylamine.

    Condensation Reaction: The 6,8-dichloro-2H-chromen-2-one is reacted with 4-methylphenylamine in the presence of a suitable condensing agent, such as carbodiimide, to form the desired carboxamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Regulating the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene carboxamides exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison of 6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Chromene Core) Amide Group Substitution Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
6,8-Dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide 6,8-Cl; 2-oxo 4-Methylphenyl C₁₇H₁₂Cl₂NO₃ ~348.9 (calc.) Predicted moderate lipophilicity due to methyl and chloro groups; potential for π-π stacking interactions .
6,8-Dichloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 6,8-Cl; 2-oxo 3-Methoxyphenyl C₁₇H₁₁Cl₂NO₄ 364.18 Increased polarity vs. methylphenyl analog due to methoxy group; enhanced hydrogen-bonding capacity .
6,8-Dichloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide 6,8-Cl; 2-oxo Cyclohexyl C₁₆H₁₅Cl₂NO₃ 340.20 Higher conformational flexibility due to aliphatic cyclohexyl group; reduced aromatic interactions .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Unsubstituted chromene 4-Sulfamoylphenyl C₁₆H₁₂N₂O₅S 344.34 High solubility in polar solvents; sulfamoyl group may confer biological activity (e.g., enzyme inhibition) .
6,8-Dibromo-N-(thiazolyl)-2-oxo-2H-chromene-3-carboxamide 6,8-Br; 2-oxo Thiazolyl C₁₆H₈Br₂N₂O₃S 485.12 Bromine’s steric bulk and electronegativity alter reactivity; potential for halogen bonding .

Key Findings and Implications

Substituent Effects on Solubility and Reactivity :

  • Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Methoxy vs. Methyl groups : Methoxy improves solubility in polar solvents but reduces membrane permeability compared to methyl .

Crystallographic Behavior :

  • Weak intermolecular interactions (C–H⋯X, π-π) dominate packing, even in bulky analogs like cyclohexyl derivatives .
  • Halogen substituents (Cl/Br) participate in specific interactions, influencing crystal morphology and stability .

Biological Activity

6,8-Dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its unique structural features contribute to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula for 6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is C18H13Cl2NO3C_{18}H_{13}Cl_2NO_3. The structure includes:

  • Chlorine atoms at positions 6 and 8, which enhance its electrophilic properties.
  • A carbonyl group that plays a crucial role in its reactivity.
  • An amide linkage derived from the reaction of p-toluidine with the chromene derivative.

The mechanism of action for 6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves interactions with specific biological targets that modulate inflammatory pathways and cancer cell proliferation. Research indicates that compounds within this class can exhibit:

  • Anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer effects through the induction of apoptosis in malignant cells.

Anti-inflammatory Effects

Studies have shown that chromene derivatives can inhibit the production of inflammatory mediators. For instance, they may reduce levels of cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines, thereby mitigating inflammation in various models.

Anticancer Activity

Research has highlighted the potential of this compound to act against different cancer types. It has been observed to induce apoptosis in cancer cells through mechanisms such as:

  • Cell cycle arrest : Preventing cancer cells from proliferating.
  • Inhibition of oncogenic signaling pathways : Targeting specific receptors involved in tumor growth.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis
AntimicrobialEffective against bacterial strains

Case Studies

  • In vitro Studies : In laboratory settings, 6,8-dichloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, demonstrating its potential as an anticancer agent.
  • Animal Models : In vivo studies involving mouse xenograft models showed that treatment with this compound led to reduced tumor size compared to control groups. This suggests its efficacy in a physiological context and warrants further exploration into dosage and administration routes.

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